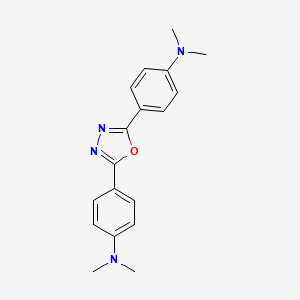![molecular formula C18H19N5 B8040180 4-[3-Amino-4-(2,4-diaminophenyl)phenyl]benzene-1,3-diamine](/img/structure/B8040180.png)
4-[3-Amino-4-(2,4-diaminophenyl)phenyl]benzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-Amino-4-(2,4-diaminophenyl)phenyl]benzene-1,3-diamine is an aromatic diamine compound with significant potential in various scientific fields. This compound is characterized by its complex structure, which includes multiple amino groups attached to a benzene ring. It is known for its applications in organic synthesis, particularly in the development of polymers and dyes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Amino-4-(2,4-diaminophenyl)phenyl]benzene-1,3-diamine typically involves multi-step organic reactions. One common method includes the reaction of 2,4-diaminophenyl derivatives with benzene-1,3-diamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using advanced equipment to ensure consistency and efficiency. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-[3-Amino-4-(2,4-diaminophenyl)phenyl]benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of multiple amino groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts are often used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which can be further utilized in the synthesis of dyes, polymers, and other organic materials.
科学研究应用
4-[3-Amino-4-(2,4-diaminophenyl)phenyl]benzene-1,3-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential in developing bioactive compounds.
Medicine: Explored for its role in creating pharmaceutical intermediates.
Industry: Utilized in the production of high-performance polymers and dyes.
作用机制
The mechanism of action of 4-[3-Amino-4-(2,4-diaminophenyl)phenyl]benzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. This compound’s unique structure allows it to participate in multiple chemical reactions, making it a versatile tool in organic synthesis.
相似化合物的比较
Similar Compounds
3,3’,4,4’-Tetraaminodiphenylsulfone: Similar in structure but contains a sulfone group.
4,4’-Diaminodiphenylmethane: Contains a methylene bridge instead of the direct aromatic linkage.
3,3’,4,4’-Tetraaminodiphenyl Ether: Similar but includes an ether linkage.
Uniqueness
4-[3-Amino-4-(2,4-diaminophenyl)phenyl]benzene-1,3-diamine is unique due to its multiple amino groups directly attached to the benzene rings, providing distinct reactivity and versatility in various chemical processes.
属性
IUPAC Name |
4-[3-amino-4-(2,4-diaminophenyl)phenyl]benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c19-11-2-5-13(17(22)8-11)10-1-4-14(16(21)7-10)15-6-3-12(20)9-18(15)23/h1-9H,19-23H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWDQLXUGUDVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)N)N)N)C3=C(C=C(C=C3)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
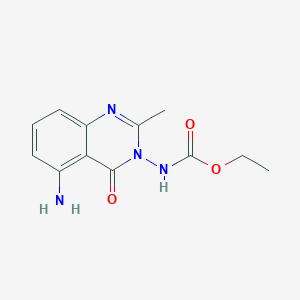
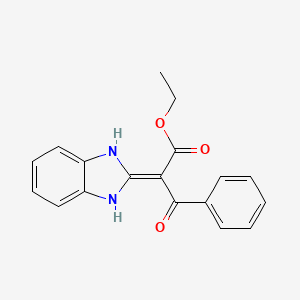
![2-[[Ethoxy(pyridin-2-yl)methyl]amino]naphthalene-1,4-dione](/img/structure/B8040102.png)
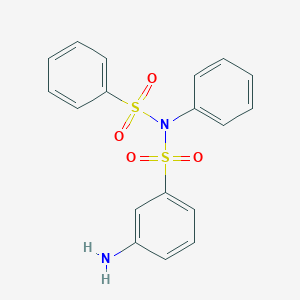
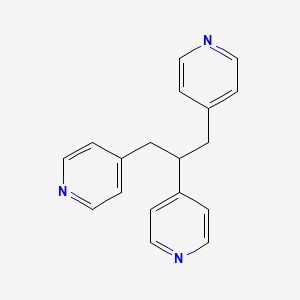
![3-[4-[(E)-2-(benzotriazol-2-yl)ethenyl]-N-methylanilino]propanenitrile](/img/structure/B8040126.png)
![N-[2-chloro-4-[3-chloro-4-(propanoylamino)phenyl]phenyl]propanamide](/img/structure/B8040139.png)
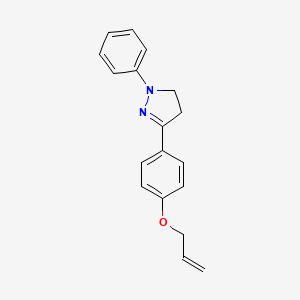
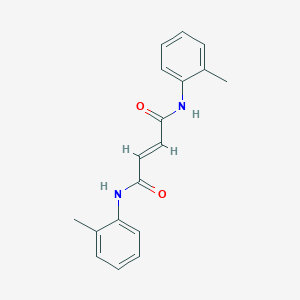
![N-[4-(2,4-diformamido-6-methylphenyl)-3-formamido-5-methylphenyl]formamide](/img/structure/B8040156.png)
![2-Methoxyethyl 4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonate](/img/structure/B8040165.png)
![N-[4-(4-formamido-2,3-dimethylphenyl)-2,3-dimethylphenyl]formamide](/img/structure/B8040184.png)
![N-[4-(4-formamido-3,5-dimethylphenyl)sulfanyl-2,6-dimethylphenyl]formamide](/img/structure/B8040188.png)
